molecular formula C17H16FN3O B2818872 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea CAS No. 899990-90-0

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2818872
CAS No.: 899990-90-0
M. Wt: 297.333
InChI Key: GWRIUTSACPIOMW-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indole ring substituted with an ethyl group at the nitrogen atom and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline in the presence of a base, such as triethylamine, to yield the desired urea compound. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.

    1-(1-methyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea: Has a methyl group instead of an ethyl group on the indole ring.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom is positioned differently on the phenyl ring.

Uniqueness: 1-(1-ethyl-1H-indol-3-yl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the ethyl group on the indole ring and the fluorine atom on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-2-21-11-15(12-7-3-6-10-16(12)21)20-17(22)19-14-9-5-4-8-13(14)18/h3-11H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRIUTSACPIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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